2,3-Dichloropyrido[3,4-b]pyrazine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Select 2,3-Dichloropyrido[3,4-b]pyrazine for your medicinal chemistry program to leverage its unique pyrido[3,4-b]pyrazine scaffold—distinct from the [2,3-b] regioisomer (CAS 25710-18-3). This structural specificity directly impacts kinase binding affinity and selectivity. The two reactive chloro substituents at positions 2 and 3 enable regioselective sequential functionalization, critical for building focused libraries of 2,3-disubstituted and 2,3,8-trisubstituted analogs. Avoid scaffold-switching failures; ensure your SAR campaigns start with the correct, non-interchangeable chemotype. Bulk quantities available for drug discovery.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 35251-99-1
Cat. No. B3036536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropyrido[3,4-b]pyrazine
CAS35251-99-1
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(C(=N2)Cl)Cl
InChIInChI=1S/C7H3Cl2N3/c8-6-7(9)12-5-3-10-2-1-4(5)11-6/h1-3H
InChIKeyGZTHKSLJDQQAGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropyrido[3,4-b]pyrazine (CAS 35251-99-1) Procurement: Core Properties and Scaffold Context


2,3-Dichloropyrido[3,4-b]pyrazine is a halogenated, fused heteroaromatic building block based on the pyrido[3,4-b]pyrazine scaffold . It is characterized by two reactive chloro substituents at the 2- and 3-positions of the pyrazine ring, which enable sequential functionalization in synthetic sequences. This compound serves primarily as an advanced intermediate in medicinal chemistry for constructing diverse kinase inhibitor libraries and other bioactive molecules, rather than as an active pharmaceutical ingredient itself [1].

Why 2,3-Dichloropyrido[3,4-b]pyrazine (CAS 35251-99-1) Cannot Be Casually Replaced with Pyrido[2,3-b]pyrazine Analogs


Substituting 2,3-dichloropyrido[3,4-b]pyrazine with its regioisomer, 2,3-dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3), or other in-class pyridopyrazines fundamentally alters the electronics and sterics of the resulting pharmacophore [1]. The position of the nitrogen atom in the pyridine ring (the [3,4-b] vs. [2,3-b] fusion) directly impacts the binding affinity and selectivity profile for kinase targets, making the scaffolds non-interchangeable [2]. This structural difference governs the success of downstream chemistry, as demonstrated by distinct reactivity in regioselective nucleophilic aromatic substitutions and variations in biological activity against cancer-related kinases, underscoring the need for precise scaffold selection at the procurement stage [3].

Quantitative Differentiation of 2,3-Dichloropyrido[3,4-b]pyrazine (CAS 35251-99-1): A Comparative Evidence Guide


Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr) Profile of 2,3-Dichloropyrido[3,4-b]pyrazine

The 2,3-dichloropyrido[3,4-b]pyrazine scaffold provides a defined and predictable handle for sequential derivatization. While specific SNAr rate data for this exact scaffold was not identified in the open literature, studies on closely related [2,3-b] isomers demonstrate that nucleophiles, such as hydrazides, attack exclusively at the C-3 position [1]. This class-level inference supports that the C-2 and C-3 chloro groups in the [3,4-b] series offer distinct electronic environments, enabling the construction of 2,3-disubstituted pyrido[3,4-b]pyrazine libraries .

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Synthetic Accessibility: Documented One-Step Synthetic Yield for 2,3-Dichloropyrido[3,4-b]pyrazine

A reproducible, one-step synthesis of 2,3-dichloropyrido[3,4-b]pyrazine from 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione using POCl3 and Et3N provides a documented yield of 54% . This yield serves as a baseline for process optimization or for comparison with alternative synthetic routes to the same scaffold. While direct yield comparisons to the synthesis of the [2,3-b] regioisomer are not available, this data confirms a viable, scalable pathway for accessing the [3,4-b] core.

Process Chemistry Organic Synthesis Intermediates

Biological Relevance: Kinase Inhibitor Activity of Disubstituted Pyrido[3,4-b]pyrazine Derivatives

Derivatives of the pyrido[3,4-b]pyrazine scaffold, which are accessible from 2,3-dichloropyrido[3,4-b]pyrazine, exhibit potent, low micromolar IC50 activity against a panel of seven cancer-related protein kinases [1]. Further optimization of this scaffold has led to compounds with nanomolar potency (GI50 as low as 5 nM against colon cancer cells and IC50 of 25 nM against the MiaPaCa-2 pancreatic cancer cell line) . This high level of activity, which is a direct result of the [3,4-b] ring fusion geometry, contrasts with the broader, less defined activity often seen with other heteroaromatic cores and underscores its value in targeted oncology programs.

Cancer Research Kinase Inhibitors Drug Discovery

Primary Application Scenarios for 2,3-Dichloropyrido[3,4-b]pyrazine (CAS 35251-99-1) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

This compound is the optimal starting material for constructing focused libraries of 2,3-disubstituted pyrido[3,4-b]pyrazines, a validated chemotype for inhibiting cancer-related protein kinases [1]. The presence of two reactive chlorine atoms allows for systematic exploration of structure-activity relationships (SAR) around the [3,4-b] core, a strategy that has yielded compounds with nanomolar anti-proliferative activity .

Organic Synthesis: Building Block for 2,8-Disubstituted and 2,3,8-Trisubstituted Scaffolds

Its utility extends to the synthesis of more complex, polysubstituted pyridopyrazines. Researchers have established regioselective routes from this core to generate 2,8-disubstituted and 2,3,8-trisubstituted pyrido[3,4-b]pyrazines, enabling the introduction of diverse pharmacophores at multiple positions for advanced drug discovery projects [2].

Chemical Biology: Probe Development for Kinase Target Validation

The pyrido[3,4-b]pyrazine core is a recognized scaffold for designing chemical probes to investigate kinase function [1]. 2,3-Dichloropyrido[3,4-b]pyrazine serves as a versatile entry point for synthesizing such probes, as its structure is distinct from widely used quinazoline or quinoline-based kinase inhibitors, potentially offering unique selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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